Resibufogenin

Catalog No.
S522256
CAS No.
465-39-4
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resibufogenin

CAS Number

465-39-4

Product Name

Resibufogenin

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1

InChI Key

ATLJNLYIJOCWJE-CWMZOUAVSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Solubility

Soluble in DMSO

Synonyms

RBG; Bufotenine; Resibufogenin

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O

Description

The exact mass of the compound Resibufogenin is 384.23 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. It belongs to the ontological category of steroid lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Research

One of the primary areas of resibufogenin research is its impact on the cardiovascular system. Studies suggest it may possess several properties relevant to heart health, including:

  • Positive inotropic effect: Resibufogenin might increase the force of heart contractions, potentially beneficial in heart failure patients with weakened heart muscles [].
  • Arrhythmia modulation: Some research indicates resibufogenin could influence heart rhythm, although the exact mechanisms and potential benefits require further investigation [].

Cancer Research

Emerging research explores the potential anti-cancer properties of resibufogenin. Studies have observed its ability to:

  • Induce cell death (apoptosis) in cancer cells: Resibufogenin may trigger programmed cell death in certain cancer cell lines [].
  • Inhibit cancer cell proliferation: Research suggests resibufogenin might slow down the division and multiplication of cancer cells [].

These findings are promising, but more research is needed to understand the effectiveness and safety of resibufogenin in cancer treatment.

Other Areas of Investigation

Scientific interest in resibufogenin extends beyond cardiovascular and oncological applications. Researchers are investigating its potential effects on:

  • Neurological disorders: Some studies suggest resibufogenin might have neuroprotective properties, potentially beneficial in neurodegenerative diseases [].
  • Inflammation: Preliminary research indicates resibufogenin may exhibit anti-inflammatory effects [].

Resibufogenin is a bioactive compound classified within the bufadienolide family, primarily extracted from the venom of toads, particularly the Bufo gargarizans species. This compound has garnered attention due to its diverse pharmacological activities, including anticancer properties, anti-inflammatory effects, and potential applications in cardiovascular diseases. Resibufogenin is structurally characterized by a lactone ring and multiple hydroxyl groups, contributing to its biological activity and solubility in biological systems .

Resibufogenin's mechanism of action is still under investigation, but research suggests it has several potential effects:

  • Inhibition of Na/K-ATPase: Resibufogenin acts as a specific inhibitor of the Na/K-ATPase enzyme, which plays a crucial role in maintaining cellular ion balance []. This inhibition can have various downstream effects on cell function.
  • Induction of Necroptosis: Studies have shown resibufogenin can trigger programmed cell death (necroptosis) in cancer cells []. This may be a promising approach for cancer treatment.
  • Angiogenesis Inhibition: Resibufogenin may inhibit the formation of new blood vessels (angiogenesis) in tumors, potentially hindering their growth and spread [].
  • Signal transduction pathway inhibition: Resibufogenin may interfere with signaling pathways like PI3K/Akt, which are involved in cell proliferation and survival in cancer cells.

The metabolic reactions of resibufogenin primarily involve hydroxylation, dihydroxylation, dehydrogenation, and isomerization . These transformations can significantly alter its pharmacokinetic properties and biological activity. For instance, the compound undergoes various enzymatic reactions that may enhance or diminish its therapeutic effects.

Key Reactions:

  • Hydroxylation: Involves the addition of hydroxyl groups, which can enhance solubility.
  • Dehydrogenation: The removal of hydrogen atoms can lead to more reactive forms.
  • Isomerization: The rearrangement of atoms can produce different isomers with varying biological activities.

Resibufogenin exhibits significant anticancer effects by inducing apoptosis in various cancer cell lines. For example, studies have shown that it triggers cell death in gastric carcinoma cells through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 . Additionally, it inhibits key signaling pathways like PI3K/Akt and TGF-β, which are crucial for cancer cell proliferation and survival .

Notable Activities:

  • Anticancer Effects: Induces apoptosis in cancer cells.
  • Antiangiogenic Properties: Inhibits endothelial cell proliferation and tube formation, suggesting potential use in treating angiogenesis-related diseases .
  • Cardiotonic Effects: Acts as an inhibitor of Na+/K+-ATPase, influencing cardiac contractility .

Synthesis of resibufogenin can be achieved through several methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction followed by purification using chromatography methods. Synthetic approaches may involve complex multi-step reactions that manipulate the bufadienolide core structure to yield resibufogenin.

Common Synthesis Techniques:

  • Natural Extraction: From toad venom using organic solvents.
  • Chemical Synthesis: Utilizing organic synthesis techniques to construct the bufadienolide framework.

Resibufogenin shows promise in various therapeutic areas:

  • Cancer Therapy: Due to its potent anticancer properties.
  • Cardiovascular Diseases: As a cardiac glycoside with potential benefits for heart function.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways may be useful in chronic inflammatory conditions.

Research indicates that resibufogenin interacts with several molecular targets:

  • VEGFR2 Kinase Domain: It competes with ATP for binding, thereby inhibiting angiogenesis .
  • Caspases: Activation of caspases indicates its role in apoptosis induction .
  • Signaling Pathways: Inhibition of pathways such as PI3K/Akt contributes to its anticancer effects .

These interactions highlight its multifaceted role in therapeutic applications.

Resibufogenin shares structural similarities with other compounds within the bufadienolide family but stands out due to its unique biological activities and mechanisms of action. Below is a comparison with some similar compounds:

Compound NameSourceKey ActivityUnique Feature
BufalinToad venomAntitumor activityStronger cardiotonic effects
TelocinobufaginToad venomCytotoxicity against cancerLess studied; emerging therapeutic role
MarinobufageninMarine sourcesCardiac glycosideDistinct source; different pharmacology
Scillaren APlant-derivedAnticancer propertiesDifferent structural modifications

Resibufogenin's unique combination of anticancer efficacy and antiangiogenic properties sets it apart from these similar compounds, making it a candidate for further research and clinical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.23005950 g/mol

Monoisotopic Mass

384.23005950 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

155.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3K654P2M4J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

MeSH Pharmacological Classification

Cardiotonic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

62859-81-8
24183-15-1

Wikipedia

Bufogenin

Dates

Modify: 2023-08-15
1: Zheng C, Zheng B, Yao T. [Study on quality standards for Lingmaoxiang Jiedu pills]. Zhongguo Zhong Yao Za Zhi. 2010 Feb;35(3):305-7. Chinese. PubMed PMID: 20422994.
2: Shimada K, Ro JS, Kanno C, Nambara T. Occurrence of bufogenin conjugates in the skin of Korean toad. Chem Pharm Bull (Tokyo). 1987 Dec;35(12):4996-9. PubMed PMID: 2837336.
3: Wang ZY, Wang HL, Zhou J, Ma HY, Gong Y, Yan WL, Qian DW. [Comparison of chemical composition between fresh and processed Bufonis Venenum by UPLC-TQ-MS]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(20):3967-73. Chinese. PubMed PMID: 27062811.
4: Chu Q, Xu H, Gao M, Guan X, Liu H, Deng S, Huo X, Liu K, Tian Y, Ma X. Liver-targeting Resibufogenin-loaded poly(lactic-co-glycolic acid)-D-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles for liver cancer therapy. Int J Nanomedicine. 2016 Jan 27;11:449-63. doi: 10.2147/IJN.S93541. PubMed PMID: 26869788; PubMed Central PMCID: PMC4734807.
5: Ichikawa M, Sowa Y, Iizumi Y, Aono Y, Sakai T. Resibufogenin Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells. PLoS One. 2015 Jun 29;10(6):e0129851. doi: 10.1371/journal.pone.0129851. PubMed PMID: 26121043; PubMed Central PMCID: PMC4488249.
6: Ning J, Yu ZL, Hu LH, Wang C, Huo XK, Deng S, Hou J, Wu JJ, Ge GB, Ma XC, Yang L. Characterization of phase I metabolism of resibufogenin and evaluation of the metabolic effects on its antitumor activity and toxicity. Drug Metab Dispos. 2015 Mar;43(3):299-308. doi: 10.1124/dmd.114.060996. PubMed PMID: 25504504.
7: Wang ZJ, Sun L, Heinbockel T. Resibufogenin and cinobufagin activate central neurons through an ouabain-like action. PLoS One. 2014 Nov 24;9(11):e113272. doi: 10.1371/journal.pone.0113272. PubMed PMID: 25420080; PubMed Central PMCID: PMC4242513.
8: Liu JQ, Si N, Yang J, Zhao HY, Bian BL, Wang HJ. [Identification of bufadienolides profiling in cinobufacino by HPLC-DAD-FT-ICR-MS method]. Yao Xue Xue Bao. 2014 Feb;49(2):244-8. Chinese. PubMed PMID: 24761616.
9: Mou LY, Xin XL, Chen L, Dong PP, Lan R, Su DH, Huang J, Wang JH, Zhan LB. Biotransformation of resibufogenin by Actinomucor elegans. J Asian Nat Prod Res. 2014;16(6):623-8. doi: 10.1080/10286020.2014.921911. PubMed PMID: 24911667.
10: Xin XL, Sun JH, Wang XB, Xi RG, Wang G, Lan R, Su DH, Li H, Huo XK, Wang C. Microbial transformation of resibufogenin by Curvularia lunata AS 3.4381. J Asian Nat Prod Res. 2014;16(3):290-5. doi: 10.1080/10286020.2013.878332. PubMed PMID: 24456251.
11: Wang W, Liu MD, Yan YY, Ye Y, Zhao JH, Xiong H, Xiao M, Liao LC. [Determination of cinobufagin and resibufogenin in liver tissue by HPLC-MS/MS]. Fa Yi Xue Za Zhi. 2013 Aug;29(4):268-72. Chinese. PubMed PMID: 24350542.
12: Zhu ZT, Deng S, Liu D, Zhang BJ, Sun HZ, Tian Y, Wang CY, Wang L, Ma XC. Isolation and identification of phase I metabolites of resibufogenin in rats. Xenobiotica. 2013 May;43(5):479-85. doi: 10.3109/00498254.2012.728728. PubMed PMID: 23153055.
13: Puschett JB. Marinobufagenin predicts and resibufogenin prevents preeclampsia: a review of the evidence. Am J Perinatol. 2012 Nov;29(10):777-85. doi: 10.1055/s-0032-1316447. Review. PubMed PMID: 22814872.
14: Cao W, Chen Y, Yuan L, He JJ. [Determination of protein binding rates of cinobufagin and resibufogenin with different plasmas by HPLC]. Yao Xue Xue Bao. 2012 Sep;47(9):1200-4. Chinese. PubMed PMID: 23227551.
15: Xie RF, Li ZC, Gao B, Shi ZN, Zhou X. Bufothionine, a possible effective component in cinobufocini injection for hepatocellular carcinoma. J Ethnopharmacol. 2012 Jun 1;141(2):692-700. doi: 10.1016/j.jep.2011.12.018. PubMed PMID: 22210051.
16: Xing J, Chen L, Song J, Guo C, Yang G, Zeng A. Separation and determination of resibufogenin and cinobufagin in Chansu using reversed-phase liquid chromatography with γ-cyclodextrin as mobile-phase modifier. J Sep Sci. 2012 Aug;35(15):1884-92. doi: 10.1002/jssc.201200058. PubMed PMID: 22623502.
17: Boos TL, Cheng K, Greiner E, Deschamps JR, Jacobson AE, Rice KC. Configurational reassignment and improved preparation of the competitive IL-6 receptor antagonist 20R,21R-epoxyresibufogenin-3-formate. J Nat Prod. 2012 Apr 27;75(4):661-8. doi: 10.1021/np2008957. PubMed PMID: 22360661; PubMed Central PMCID: PMC3351795.
18: Uddin MN, Agunanne EE, Horvat D, Puschett JB. Resibufogenin administration prevents oxidative stress in a rat model of human preeclampsia. Hypertens Pregnancy. 2012;31(1):70-8. doi: 10.3109/10641955.2010.525275. PubMed PMID: 21174582.
19: Zheng J, Su DH, Zhang DS, Xin XL, Liu JY, Tian Y, Wei Q, Cui X. Novel microbial transformation of resibufogenin by Absidia coerules. Nat Prod Commun. 2011 Nov;6(11):1581-4. PubMed PMID: 22224264.
20: Hao S, Bao YM, An LJ, Cheng W, Zhao RG, Bi J, Wang HS, Sun CS, Liu JW, Jiang B. Effects of Resibufogenin and Cinobufagin on voltage-gated potassium channels in primary cultures of rat hippocampal neurons. Toxicol In Vitro. 2011 Dec;25(8):1644-53. doi: 10.1016/j.tiv.2011.07.001. PubMed PMID: 21798339.

Explore Compound Types